3-(3,3-Difluorocyclobutyl)morpholine
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Overview
Description
3-(3,3-Difluorocyclobutyl)morpholine is a chemical compound with the molecular formula C8H13F2NO and a molecular weight of 177.19 g/mol . It is characterized by the presence of a morpholine ring attached to a difluorocyclobutyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Difluorocyclobutyl)morpholine typically involves the reaction of morpholine with a difluorocyclobutyl precursor. One common method includes the use of difluorocyclobutyl bromide as a starting material, which reacts with morpholine under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Difluorocyclobutyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The difluorocyclobutyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a difluorocyclobutyl ketone, while reduction could produce a difluorocyclobutyl alcohol.
Scientific Research Applications
3-(3,3-Difluorocyclobutyl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,3-Difluorocyclobutyl)morpholine involves its interaction with specific molecular targets. The difluorocyclobutyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,3-Difluorocyclobutyl)pyrrolidine
- 3-(3,3-Difluorocyclobutyl)piperidine
- 3-(3,3-Difluorocyclobutyl)azetidine
Uniqueness
3-(3,3-Difluorocyclobutyl)morpholine is unique due to the presence of both a morpholine ring and a difluorocyclobutyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific research applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
3-(3,3-difluorocyclobutyl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO/c9-8(10)3-6(4-8)7-5-12-2-1-11-7/h6-7,11H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEUNONAARCKCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2CC(C2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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